![molecular formula C24H29OP B12872222 2'-(Cyclohex-1-en-1-yl(cyclohexyl)phosphino)-[1,1'-biphenyl]-4-ol](/img/structure/B12872222.png)
2'-(Cyclohex-1-en-1-yl(cyclohexyl)phosphino)-[1,1'-biphenyl]-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’-(Cyclohex-1-en-1-yl(cyclohexyl)phosphino)-[1,1’-biphenyl]-4-ol is a complex organic compound that features a biphenyl backbone with a phosphino group and a hydroxyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2’-(Cyclohex-1-en-1-yl(cyclohexyl)phosphino)-[1,1’-biphenyl]-4-ol typically involves multiple steps, starting with the preparation of the biphenyl backbone. The phosphino group is introduced through a phosphination reaction, while the hydroxyl group is added via a hydroxylation reaction. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2’-(Cyclohex-1-en-1-yl(cyclohexyl)phosphino)-[1,1’-biphenyl]-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The phosphino group can be reduced to form a phosphine.
Substitution: The biphenyl backbone can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various electrophiles or nucleophiles. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the phosphino group may produce a phosphine.
Wissenschaftliche Forschungsanwendungen
2’-(Cyclohex-1-en-1-yl(cyclohexyl)phosphino)-[1,1’-biphenyl]-4-ol has several scientific research applications:
Chemistry: It can be used as a ligand in coordination chemistry and catalysis.
Biology: Its unique structural properties make it a potential candidate for studying protein-ligand interactions.
Medicine: It may have potential therapeutic applications due to its ability to interact with biological molecules.
Industry: It can be used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which 2’-(Cyclohex-1-en-1-yl(cyclohexyl)phosphino)-[1,1’-biphenyl]-4-ol exerts its effects involves its interaction with specific molecular targets. The phosphino group can coordinate with metal ions, while the hydroxyl group can form hydrogen bonds with other molecules. These interactions can influence various biochemical pathways and processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(1-Cyclohexenyl)cyclohexanone
- 2-(Cyclohex-1-en-1-yl)acetic acid
- Pyrrolidine, 1-(1-cyclohexen-1-yl)-
- Ethanone, 1-(1-cyclohexen-1-yl)-
Uniqueness
2’-(Cyclohex-1-en-1-yl(cyclohexyl)phosphino)-[1,1’-biphenyl]-4-ol is unique due to its combination of a biphenyl backbone, a phosphino group, and a hydroxyl group. This combination imparts distinct chemical and physical properties, making it valuable for various applications.
Eigenschaften
Molekularformel |
C24H29OP |
|---|---|
Molekulargewicht |
364.5 g/mol |
IUPAC-Name |
4-[2-[cyclohexen-1-yl(cyclohexyl)phosphanyl]phenyl]phenol |
InChI |
InChI=1S/C24H29OP/c25-20-17-15-19(16-18-20)23-13-7-8-14-24(23)26(21-9-3-1-4-10-21)22-11-5-2-6-12-22/h7-9,13-18,22,25H,1-6,10-12H2 |
InChI-Schlüssel |
NFMPEEQHUNXMHC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)P(C2=CCCCC2)C3=CC=CC=C3C4=CC=C(C=C4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Iodobenzo[d]oxazol-2(3H)-one](/img/structure/B12872157.png)

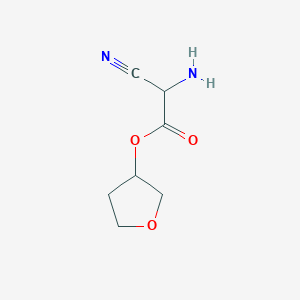

![3-(benzo[d]thiazol-2-yl)-1H-pyrazol-5(4H)-one](/img/structure/B12872187.png)
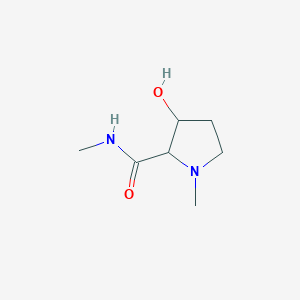
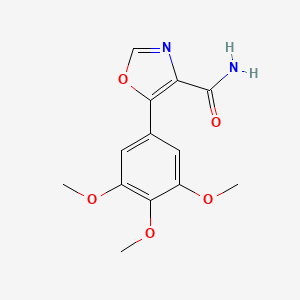
![1-[4-amino-5-(3,4-dimethoxyphenyl)-2-methyl-1H-pyrrol-3-yl]ethanone](/img/structure/B12872201.png)
![2-Ethyl-2-hydroxy-8-methoxy-2H-cyclohepta[b]furan-7(3H)-one](/img/structure/B12872204.png)
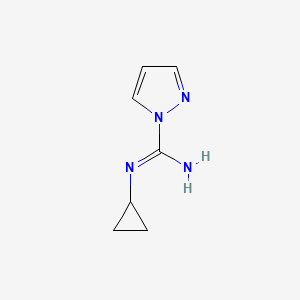
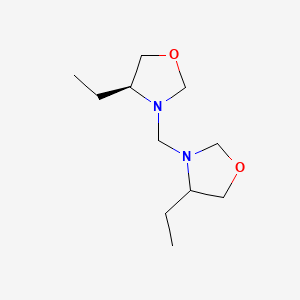

![8-Iodo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12872243.png)
